2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Overview
Description
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with 2-fluoroaniline in the presence of a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can be compared with other benzothiazole derivatives, such as:
- 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
- 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
- 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-chloro-1,3-benzoxazol-2-yl)acetamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties.
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS2/c16-9-5-6-13-12(7-9)19-15(22-13)21-8-14(20)18-11-4-2-1-3-10(11)17/h1-7H,8H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELCKGOECZKKEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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